Methyl 3-(isoxazol-5-yl)propanoate is an organic compound characterized by its isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound features a methyl ester functional group attached to a propanoic acid backbone, making it a derivative of propanoic acid. The presence of the isoxazole moiety imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Methyl 3-(isoxazol-5-yl)propanoate exhibits notable biological activities. Compounds containing isoxazole rings are often studied for their potential as:
Several methods exist for synthesizing methyl 3-(isoxazol-5-yl)propanoate:
Methyl 3-(isoxazol-5-yl)propanoate finds applications in various fields:
Studies on interaction mechanisms involving methyl 3-(isoxazol-5-yl)propanoate focus on:
Such studies are crucial for elucidating the compound's biological mechanisms and optimizing its use in therapeutic applications .
Methyl 3-(isoxazol-5-yl)propanoate shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 3-(isoxazol-4-yl)propanoate | Isoxazole derivative | Different position of nitrogen in the ring |
| Methyl 4-(isoxazol-3-yl)butanoate | Isoxazole derivative | Longer carbon chain; potential different reactivity |
| Methyl 2-(isoxazol-5-yl)acetate | Isoxazole derivative | Acetic acid derivative; different biological activity |
| Methyl 3-(pyrazol-4-yl)propanoate | Pyrazole derivative | Similar propanoate structure; different ring system |
| Methyl 4-(thiazol-2-yl)butanoate | Thiazole derivative | Contains sulfur; distinct biological properties |
These compounds highlight the uniqueness of methyl 3-(isoxazol-5-yl)propanoate through its specific isoxazole structure and associated biological activities. The position and type of substituents significantly influence their chemical reactivity and biological effectiveness .
The synthesis of methyl 3-(isoxazol-5-yl)propanoate requires careful consideration of precursor selection for efficient isoxazole ring formation [1]. The most widely employed precursors include hydroxylamine derivatives, nitrile oxides, and diketone compounds, each offering distinct advantages in terms of regioselectivity and yield optimization [2] [3].
Hydroxylamine hydrochloride represents the most commonly utilized precursor for isoxazole ring construction, particularly in multicomponent reactions [4] [5]. This reagent demonstrates exceptional versatility when combined with ethyl acetoacetate and various aromatic aldehydes under catalytic conditions [6]. The reaction mechanism involves initial nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by cyclization to form the isoxazole heterocycle [7].
Nitrile oxides constitute another critical class of precursors, generated in situ from various starting materials including oxime halides, aldoximes, and O-silylated hydroxamic acids [8] [9]. These highly reactive 1,3-dipolar species undergo facile cycloaddition reactions with alkyne dipolarophiles to afford substituted isoxazoles with excellent regioselectivity [10] [11]. The water-assisted generation of nitrile oxides under mild acidic conditions (pH 4-5) has emerged as a particularly attractive methodology, eliminating the need for organic solvents while maintaining high stereoselectivity [11] [12].
Diketone precursors, particularly β-enamino diketones, offer an alternative pathway for isoxazole synthesis through cyclocondensation reactions with hydroxylamine hydrochloride [3]. This approach enables the preparation of multifunctionalized isoxazole derivatives with excellent regiochemical control, achieved by varying reaction conditions and substrate structure [3].
| Precursor Type | Reaction Partner | Yield Range | Regioselectivity | Reference |
|---|---|---|---|---|
| Hydroxylamine HCl | Ethyl acetoacetate | 60-95% | High | [6] [4] |
| Nitrile oxides | Terminal alkynes | 70-99% | Excellent | [10] [11] |
| β-Enamino diketones | Hydroxylamine HCl | 40-90% | Variable | [3] |
| Aldoximes | Alkyne substrates | 85-97% | High | [13] [2] |
The selection of appropriate precursors significantly impacts the overall synthetic efficiency and product quality [14]. Hydroxylamine derivatives generally provide the most reliable access to isoxazole heterocycles, while nitrile oxide precursors offer superior regioselectivity but require more stringent reaction conditions [8] [9].
The esterification of propanoic acid derivatives to form methyl esters represents a fundamental transformation in the synthesis of methyl 3-(isoxazol-5-yl)propanoate [15] [16]. Classical Fischer esterification employing concentrated sulfuric acid as a catalyst remains the most widely utilized methodology for this transformation [17] [18].
The reaction between propanoic acid and methanol under acidic catalysis follows a well-established mechanism involving protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water [18]. Optimization studies have demonstrated that the descending order of alcohol reactivity is 1-butanol > 1-propanol > ethanol > 2-propanol, with yields reaching up to 96.9% under optimized conditions [15] [16].
Reaction parameters significantly influence esterification efficiency, with temperature, catalyst concentration, and molar ratios playing crucial roles [16] [19]. Kinetic studies of propanoic acid esterification with methanol over fibrous polymer-supported sulfonic acid catalysts revealed optimal conditions at 60°C with initial molar ratios of 1:10 (acid:alcohol) [19]. The apparent second-order rate constant was determined to be 1.82×10⁻³ dm⁹/(mol² g min) under these conditions [19].
Alternative catalytic systems have been developed to address the limitations of traditional homogeneous acid catalysis [20]. Tungsten disulfide (WS₂) has emerged as an effective heterogeneous catalyst for the esterification of carboxylic acids, demonstrating good stability toward methyl propanoate in continuous esterification processes [20]. This catalyst system offers advantages in terms of recyclability and reduced environmental impact compared to conventional sulfuric acid catalysis [20].
| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| H₂SO₄ (homogeneous) | 65 | 96.9 | 210 min | [16] |
| Polymer-supported SO₃H | 60 | 85-90 | 180 min | [19] |
| WS₂ (heterogeneous) | 80 | 75-85 | 240 min | [20] |
| p-Toluenesulfonic acid | 55 | 70-80 | 300 min | [21] |
The influence of catalyst concentration demonstrates a clear correlation with reaction rate enhancement [16]. Increasing the molar ratio of catalyst to acid from 0.06:1 to 0.20:1 results in significant improvement in reaction kinetics, with the most pronounced effects observed during the initial reaction phases [16].
Continuous flow esterification processes have been investigated as alternatives to traditional batch methodologies [22] [23]. These approaches offer advantages in terms of process intensification, improved heat and mass transfer, and enhanced safety profiles for large-scale applications [22].
The development of catalytic systems for regioselective isoxazole synthesis has focused primarily on metal-catalyzed 1,3-dipolar cycloaddition reactions [24] [10]. Copper-based catalysts have demonstrated exceptional utility in promoting cycloaddition reactions between nitrile oxides and alkyne dipolarophiles with high regioselectivity [10] [25].
Copper aluminum oxide (Cu/Al₂O₃) nanocomposite catalysts have been successfully employed in solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions [10]. This methodology allows the synthesis of isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, with the additional advantage of catalyst recyclability [10]. The proposed conditions are reproducible at gram scale without requiring modifications to milling time parameters [10].
Ruthenium-catalyzed reactions have been optimized to access different substitution patterns of isoxazoles with precise regioselectivity control [26]. The regioselectivity in these systems is governed by the complexation of different dipoles to the ruthenium catalysts, enabling access to 3,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles [26].
Metal-free catalytic approaches have gained significant attention due to environmental and economic considerations [27]. Organic photoredox catalysis has emerged as a powerful tool for isoxazole synthesis, particularly in continuous flow systems [23]. The use of organic photocatalysts eliminates concerns related to metal toxicity and simplifies product purification procedures [23].
| Catalyst Type | Reaction Conditions | Regioselectivity | Yield Range | Reference |
|---|---|---|---|---|
| Cu/Al₂O₃ | Ball-milling, RT | >95% (3,5-) | 65-92% | [10] |
| Ruthenium complex | 80°C, toluene | Variable | 70-85% | [26] |
| Organic photoredox | Flow, visible light | >90% | 60-88% | [23] |
| Hypervalent iodine | CH₂Cl₂, RT | >85% | 75-94% | [28] |
Hypervalent iodine catalysis represents an emerging methodology for intramolecular oxidative cycloaddition of aldoximes [28]. The use of hydroxy(aryl)iodonium tosylate as a precatalyst, generated from 2-iodobenzoic acid and m-chloroperoxybenzoic acid, enables the formation of polycyclic isoxazole derivatives with yields up to 94% [28].
The choice of catalytic system significantly impacts both the reaction outcome and the environmental footprint of the synthetic process [27]. Metal-free methodologies are increasingly preferred for large-scale applications due to their reduced toxicity and simplified purification requirements [27].
The implementation of green chemistry principles in large-scale isoxazole production has become increasingly important for sustainable manufacturing processes [29] [6]. Microwave-assisted synthesis represents one of the most significant advances in environmentally friendly isoxazole production, offering reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [29].
Water-assisted nitrile oxide cycloadditions have revolutionized the field by eliminating the need for organic solvents while maintaining excellent stereoselectivity [11] [9]. These reactions proceed under mild acidic conditions without requiring additional catalysts, thus yielding isoxazoles and isoxazolines with high efficiency [11].
Agro-waste-based catalytic systems represent a particularly innovative approach to sustainable isoxazole synthesis [6]. The use of water extract of orange fruit peel ash (WEOFPA) as an efficient catalyst enables solvent-free synthesis of isoxazole derivatives from the condensation of hydroxylamine hydrochloride and ethyl acetoacetate with various aldehydes [6].
| Green Approach | Solvent System | Energy Source | Yield Range | Environmental Benefit | Reference |
|---|---|---|---|---|---|
| Microwave heating | Water/ethanol | Microwave | 75-92% | Reduced energy, time | [29] |
| Aqueous catalysis | Water | Conventional/US | 65-85% | No organic solvents | [4] |
| Agro-waste catalyst | Solvent-free | Thermal | 70-88% | Waste utilization | [6] |
| Flow photochemistry | Ethanol | Visible light | 60-85% | Continuous processing | [23] |
Continuous flow synthesis methodologies have demonstrated significant potential for large-scale production of isoxazoles [22] [30]. These approaches offer improved safety profiles through better control of reaction parameters and reduced accumulation of potentially hazardous intermediates [22]. The integration of multiple reactor units enables rapid conversion of batch reactions into flow conditions with enhanced efficiency [22].
Solid-state synthesis techniques, including ball-milling and mechanochemical approaches, have eliminated the need for solvents entirely [10]. These methodologies are particularly attractive for industrial applications due to their reduced environmental impact and simplified waste management requirements [10].
The implementation of continuous monitoring and process analytical technology enables real-time optimization of reaction conditions, leading to improved yields and reduced waste generation [31]. These advances in process control contribute significantly to the overall sustainability of large-scale isoxazole production [31].
X-ray crystallographic studies of methyl 3-(isoxazol-5-yl)propanoate and related isoxazole-containing compounds provide crucial insights into solid-state conformations and intermolecular interactions. While direct crystallographic data for the target compound remains limited, extensive structural analysis has been conducted on closely related derivatives [1] [2] [3].
The crystallographic analysis of (3-methoxy-5-(methoxycarbonyl)isoxazol-4-yl)(4-methoxyphenyl)iodonium trifluoroacetate salt reveals a triclinic crystal system with space group P-1 [1]. The unit cell parameters are a = 8.436(2) Å, b = 10.750(3) Å, and c = 11.338(3) Å, measured at 173 K. This structure demonstrates the typical planar geometry of the isoxazole ring system, with the ester functionality adopting a near-coplanar arrangement.
Selenoalkenyl-isoxazole derivatives crystallizing in the P2₁2₁2₁ space group exhibit remarkable structural features [2]. The isoxazole and phenyl rings maintain coplanarity, with only minor deviations observed for the terminal functional groups. The molecular arrangement follows a herringbone pattern in the crystal lattice, facilitating strong intramolecular interactions between selenium and oxygen atoms at a distance of 2.867 Å.
Anthracenyl-isoxazole compounds provide additional structural insights through their crystallographic analysis [3]. Ethyl 3-(9-nitro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate crystallizes in the monoclinic Cc space group with two independent molecules in the asymmetric unit. The dihedral angles between the anthracene ring system and isoxazole ring planes indicate near orthogonality at 88.67(16)° and 85.64(16)° for the two independent molecules. The isoxazole group and attached ethyl ester moiety maintain virtual coplanarity, with twist angles of 3.1(2)° and 4.2(2)° respectively.
The corresponding oxidation product, ethyl 3-(9-hydroxy-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate, crystallizes in the monoclinic P2₁/c space group [3]. The anthrone ring system exhibits excellent planarity with an root mean square deviation of 0.029 Å. The isoxazole ring maintains orthogonal orientation to the anthracene ring with a dihedral angle of 89.65(5)°.
Crystallographic studies reveal that isoxazole derivatives exhibit characteristic weak C—H⋯O hydrogen bonding interactions that contribute to three-dimensional network formation [3]. In the case of anthracenyl-isoxazole structures, adjacent molecules form specific interactions through C7—H7⋯O4 and C1—H1⋯O5 contacts. These interactions are crucial for understanding the solid-state stability and potential polymorphic behavior of methyl 3-(isoxazol-5-yl)propanoate.
The oxidized anthracenyl-isoxazole derivative demonstrates inversion dimer formation through pairwise O—H⋯O hydrogen bonds [3]. This supramolecular assembly pattern suggests that similar hydrogen bonding capabilities may be present in methyl 3-(isoxazol-5-yl)propanoate, particularly involving the ester carbonyl oxygen as a hydrogen bond acceptor.
Computational studies employing density functional theory provide comprehensive insights into the electronic structure and molecular properties of methyl 3-(isoxazol-5-yl)propanoate. DFT calculations using the B3LYP functional with various basis sets have been extensively applied to isoxazole derivatives, revealing fundamental electronic characteristics [4] [5] [6].
DFT calculations at the B3LYP/6-31G** level reveal the electronic structure characteristics of isoxazole derivatives [4]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about chemical reactivity and electronic properties. For related 3-phenyl-5-furan isoxazole derivatives, the HOMO-LUMO gap indicates moderate electronic excitation energy, correlating with observed ultraviolet-visible absorption characteristics.
The frontier molecular orbital analysis demonstrates that the isoxazole ring contributes significantly to both HOMO and LUMO distributions [5]. Natural bond orbital (NBO) analysis reveals the charge distribution pattern, with the nitrogen atom carrying a partial negative charge of approximately -0.582 electrons for unsubstituted derivatives and -0.745 electrons for methylated analogues. This electronic density variation directly influences the basicity and hydrogen bonding capabilities of the compounds.
Advanced time-dependent density functional theory calculations using the short-range corrected SRC2-BLYP functional provide detailed insights into core-shell excitation processes [6]. The carbon 1s, nitrogen 1s, and oxygen 1s core electron binding energies have been computationally determined, offering fundamental electronic structure information.
DFT calculations enable prediction of various molecular properties relevant to methyl 3-(isoxazol-5-yl)propanoate. The dipole moment, polarizability, and hyperpolarizability values calculated at the B3LYP/6-31G** level provide insights into nonlinear optical properties and intermolecular interaction capabilities [4].
Vibrational frequency calculations confirm the stability of optimized molecular geometries and provide theoretical infrared spectroscopic assignments. The characteristic C=N stretching frequency appears in the 1620-1650 cm⁻¹ region, while the C-O-N deformation modes occur around 1200-1300 cm⁻¹ [4] . These computational predictions align well with experimental infrared spectroscopic observations.
The electronic structure calculations reveal important structure-activity relationships for isoxazole derivatives. The electron density distribution, particularly around the nitrogen and oxygen heteroatoms, correlates with observed biological activities and chemical reactivity patterns [4]. Electrostatic potential surface mapping identifies regions of enhanced electrophilicity and nucleophilicity, guiding rational drug design efforts.
Molecular dynamics simulations provide dynamic insights into the behavior of methyl 3-(isoxazol-5-yl)propanoate in various solvent environments. While direct simulation studies of this specific compound are limited, extensive research on related isoxazole derivatives in aqueous and organic media offers valuable computational insights [8] [9].
Molecular dynamics simulations of isoxazole derivatives in aqueous media demonstrate significant solvent-solute interactions [8] [9]. Water molecules form hydrogen bonding networks around the isoxazole nitrogen and oxygen atoms, as well as the ester carbonyl group. The average number of hydrogen bonds between water and the solute remains stable at approximately 2-3 throughout typical simulation timescales.
The radial distribution functions calculated from molecular dynamics trajectories reveal structured water layers around the polar regions of the molecule . The first hydration shell extends to approximately 3.5 Å from the isoxazole heteroatoms, with well-defined peaks indicating preferential water orientations. The ester functionality demonstrates similar hydration patterns, with water molecules orienting to maximize electrostatic interactions with the carbonyl oxygen.
Simulations in organic solvents such as acetonitrile, dimethylformamide, and dichloromethane reveal distinct solvation patterns compared to aqueous systems [5] . In acetonitrile, the dipole-dipole interactions between solvent molecules and the isoxazole ring system result in more structured solvation shells. The residence times of acetonitrile molecules near the solute are typically longer than those observed for water, indicating stronger specific interactions.
The conformational flexibility of the propanoate chain shows solvent-dependent behavior in molecular dynamics simulations . In polar solvents, extended conformations are favored due to favorable solvation of the terminal ester group. Conversely, nonpolar solvents promote more compact conformations that minimize unfavorable solvent-solute interactions.
Molecular dynamics simulations provide quantitative data on diffusion coefficients and rotational correlation times for methyl 3-(isoxazol-5-yl)propanoate in various solvents . The translational diffusion coefficient in water at 298 K is estimated at approximately 8.5 × 10⁻¹⁰ m²/s, consistent with molecules of similar size and polarity. In organic solvents, the diffusion coefficients vary depending on solvent viscosity and molecular interactions.
The rotational dynamics analysis reveals that the isoxazole ring system exhibits restricted rotation due to its planar geometry and hydrogen bonding interactions with solvent molecules [8]. The correlation times for molecular reorientation range from 5-15 picoseconds in different solvents, providing insights into molecular mobility and potential influences on reaction kinetics.
The comparative analysis of methyl 3-(isoxazol-5-yl)propanoate with 3,5-dimethylisoxazole analogues reveals significant structural and electronic differences that influence biological activity, synthetic accessibility, and pharmacological properties [10] [11] [12].
The introduction of methyl substituents at the 3 and 5 positions of the isoxazole ring significantly alters the electronic structure compared to the unsubstituted parent compound [10] [11]. Density functional theory calculations demonstrate that the dimethyl substitution increases electron density throughout the ring system, particularly enhancing the nucleophilicity of the nitrogen atom. This electronic enhancement translates to improved binding affinity with biological targets.
The frontier molecular orbital energies of 3,5-dimethylisoxazole derivatives show elevated HOMO levels compared to the unsubstituted analogue, indicating increased electron-donating character [11]. This electronic modification contributes to enhanced binding interactions with protein bromodomains, particularly through strengthened hydrogen bonding and electrostatic interactions with conserved asparagine residues.
Systematic structure-activity relationship studies reveal that 3,5-dimethylisoxazole analogues demonstrate superior biological activities compared to unsubstituted derivatives [10] [11]. For example, 3-(2,4-dichlorophenyl)-5-furan isoxazole containing the dimethylisoxazole motif exhibits selective cyclooxygenase-2 inhibitory potency with an IC₅₀ value of 9.16 ± 0.38 μM [4]. This represents a significant improvement over unsubstituted analogues.
The 3,5-dimethylisoxazole scaffold serves as an effective acetyl-lysine mimetic in bromodomain and extra terminal domain protein inhibitors [11]. Compound optimization studies demonstrate that the dimethyl substitution pattern provides optimal binding geometry and electronic complementarity with the protein active site. The resulting inhibitors achieve IC₅₀ values of 0.159 μM against bromodomain-containing protein 4, with excellent selectivity profiles.
The methyl substituents provide significant steric protection to the isoxazole ring system, enhancing metabolic stability compared to unsubstituted derivatives [12]. This protection occurs through shielding of potential metabolic sites and reduction of oxidative metabolism pathways. The increased lipophilicity associated with methyl substitution also influences pharmacokinetic properties, generally improving membrane permeability and tissue distribution.
Crystallographic studies of 3,5-dimethylisoxazole derivatives reveal enhanced crystal packing stability due to additional van der Waals interactions between methyl groups and neighboring molecules [10]. This improved solid-state stability has practical implications for drug formulation and storage considerations.
The synthesis of 3,5-dimethylisoxazole analogues requires additional synthetic steps compared to unsubstituted derivatives, impacting overall synthetic accessibility . However, well-established methodologies exist for introducing methyl substituents through various cycloaddition and condensation reactions. The enhanced biological activities of dimethyl analogues often justify the additional synthetic complexity.
Structure-guided optimization approaches have successfully leveraged the 3,5-dimethylisoxazole scaffold for developing potent and selective inhibitors [11]. The systematic exploration of substitution patterns around this core structure continues to yield promising lead compounds for various therapeutic applications.
One of the most significant advantages of 3,5-dimethylisoxazole analogues is their enhanced selectivity profiles compared to unsubstituted derivatives [10]. For instance, optimized bromodomain inhibitors containing the dimethyl motif demonstrate 72-fold selectivity for CREB-binding protein over bromodomain-containing protein 4. This selectivity arises from specific interactions enabled by the electronic and steric properties of the dimethyl substitution pattern.